Introduction: The Strategic Value of the 3-Methyl-4-aminopiperidine Scaffold
Introduction: The Strategic Value of the 3-Methyl-4-aminopiperidine Scaffold
An In-depth Technical Guide to Benzyl 4-amino-3-methylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged scaffold, a foundational component in a significant percentage of small-molecule therapeutics. Its conformational flexibility, basic nitrogen atom for salt formation, and capacity for diverse substitution patterns make it an exceptionally versatile building block. This guide focuses on a specific, high-value derivative: Benzyl 4-amino-3-methylpiperidine-1-carboxylate .
The strategic introduction of a methyl group at the C-3 position and an amino group at the C-4 position creates a chiral scaffold with defined stereochemical vectors. This structural feature is critical for achieving selective and high-affinity interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic manipulations and offers a reliable method for deprotection, typically via catalytic hydrogenation. This combination of features makes Benzyl 4-amino-3-methylpiperidine-1-carboxylate a crucial intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and its applications as a key building block in drug discovery.
Core Chemical and Physical Properties
Understanding the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. These parameters influence reaction conditions, purification strategies, and formulation of the final active pharmaceutical ingredient (API).
Chemical Identity
The precise stereochemistry of Benzyl 4-amino-3-methylpiperidine-1-carboxylate is crucial for its utility. The cis and trans diastereomers, as well as their individual enantiomers, can exhibit vastly different biological activities and binding affinities. The (3S,4R) configuration is a commonly referenced stereoisomer.
Caption: High-Level Synthetic Workflow for Target Compound.
Detailed Experimental Protocol
Causality Statement: This protocol employs an orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group is used initially as it is stable to the reductive amination conditions but can be selectively removed with acid without affecting the final Cbz group. The Cbz group is installed last to provide a stable, final product that is amenable to deprotection via hydrogenation, a method orthogonal to both acid and base cleavage. [3][4] Step 1: Reductive Amination of N-Boc-3-methyl-4-oxopiperidine
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Rationale: Reductive amination is a highly efficient and common method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder than reagents like sodium cyanoborohydride and can be used in a one-pot procedure without isolating the intermediate imine. Ammonium acetate serves as the ammonia source for the primary amine.
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Procedure:
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To a solution of N-Boc-3-methyl-4-oxopiperidine (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add ammonium acetate (5-10 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30°C.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction carefully by slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-amino-3-methylpiperidine. This product is often a mixture of cis and trans diastereomers, which may be separated by column chromatography at this stage or carried forward.
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Step 2: Acid-Mediated Deprotection of the Boc Group
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Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) cleanly cleaves the Boc group, producing the corresponding trifluoroacetate salt. Alternatively, a solution of HCl in an organic solvent like dioxane can be used to yield the hydrochloride salt.
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Procedure:
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Dissolve the crude product from Step 1 in dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).
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Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting residue is the crude 4-amino-3-methylpiperidine salt.
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Step 3: N-Cbz Protection
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Rationale: The final Cbz group is installed via reaction with benzyl chloroformate (Cbz-Cl). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the salt formed in the previous step and to scavenge the HCl generated during the reaction.
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Procedure:
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Dissolve the crude piperidine salt from Step 2 in DCM or THF.
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Cool the solution to 0°C.
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Add a suitable base, such as triethylamine (3.0 eq), dropwise.
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Slowly add benzyl chloroformate (1.1 eq).
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Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
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Upon completion, dilute the reaction with water and extract with DCM.
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Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to afford the final Benzyl 4-amino-3-methylpiperidine-1-carboxylate.
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Chemical Reactivity, Stability, and Handling
The reactivity of this molecule is dominated by two key functional groups: the primary amine at C-4 and the Cbz-protected nitrogen at N-1.
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Primary Amine (C-4): This group is nucleophilic and will undergo standard amine reactions such as acylation, amidation, alkylation, and sulfonylation. This position is the primary point of attachment for building out larger, more complex molecules.
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Cbz-Protected Amine (N-1): The benzyloxycarbonyl group is a robust protecting group, stable to a wide range of non-reductive conditions, including mildly acidic and basic environments used for Boc and Fmoc group manipulations, respectively. [4]This orthogonality is a cornerstone of its utility.
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Deprotection: The Cbz group is most commonly and cleanly removed by catalytic hydrogenation . [3]Typical conditions involve using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas in a protic solvent like methanol or ethanol. This reaction is highly efficient and yields the free piperidine, toluene, and carbon dioxide as byproducts.
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Stability and Storage: The compound is generally stable under standard laboratory conditions. For long-term storage, it should be kept in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or reaction with atmospheric moisture and CO₂.
Application in Medicinal Chemistry and Drug Discovery
The 3-methyl-4-aminopiperidine scaffold is a key pharmacophore in several areas of drug development. Its rigidified, yet three-dimensional, structure allows for precise orientation of substituents into the binding pockets of protein targets.
Role as a Versatile Synthetic Intermediate
This molecule serves as an ideal starting point for generating libraries of compounds for screening. The primary amine allows for the introduction of diverse side chains, while the piperidine ring acts as a central scaffold.
Caption: Role as a Versatile Intermediate in Library Synthesis.
Precursor for Kinase Inhibitors
A prominent application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors. For example, structures bearing a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety are common in potent inhibitors of kinases like ABL and KIT. [2][5]The 4-amino-3-methylpiperidine core can be elaborated to interact with the hinge region or other key domains of the kinase active site, imparting both potency and selectivity. The methyl group can provide beneficial steric interactions or improve metabolic stability.
Scaffolds for CNS-Active Agents
Substituted piperidines are ubiquitous in drugs targeting the central nervous system (CNS). [6][7]The core of Benzyl 4-amino-3-methylpiperidine-1-carboxylate can be found in molecules designed as serotonin and norepinephrine reuptake inhibitors (SNRIs) or as ligands for dopamine receptors, where the specific stereochemistry and substitution pattern are critical for achieving the desired pharmacological profile. [6][8]
Spectroscopic Characterization (Predicted)
Empirical data should always be acquired for novel compounds. However, the expected spectral features can be predicted based on the known structure.
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¹H NMR:
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Aromatic Protons: A multiplet between 7.2-7.4 ppm corresponding to the 5 protons of the benzyl group.
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Benzyl CH₂: A singlet around 5.1 ppm (O-CH₂-Ph).
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Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 4.0 ppm. The protons adjacent to the nitrogen (C2 and C6) will be the most downfield. The C3 and C4 protons will show characteristic splitting patterns depending on the cis/trans stereochemistry.
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Methyl Protons: A doublet around 0.9-1.1 ppm, coupled to the C3 proton.
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Amine NH₂: A broad singlet which may appear between 1.5-3.0 ppm; its chemical shift is highly dependent on concentration and solvent.
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¹³C NMR:
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Carbonyl Carbon: A signal around 155 ppm (N-COO-).
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Aromatic Carbons: Signals between 127-137 ppm.
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Benzyl CH₂: A signal around 67 ppm.
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Piperidine Ring Carbons: Signals typically in the range of 30-55 ppm.
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Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 249.16.
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Key Fragments: Loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group are common fragmentation pathways.
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Conclusion
Benzyl 4-amino-3-methylpiperidine-1-carboxylate is more than a simple chemical; it is a strategically designed building block that offers solutions to challenges in modern drug discovery. Its defined stereochemistry, versatile primary amine handle, and robust Cbz protecting group provide chemists with a reliable and adaptable platform for the synthesis of complex, high-value molecules. From kinase inhibitors to CNS agents, the inherent structural features of this scaffold will continue to make it a valuable asset in the pursuit of novel therapeutics.
References
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Paudel, K. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6351-6360. [Link]
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Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells, 39(8), 614-621. [Link]
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Ishar, M. P. S., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 518-523. [Link]
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Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]
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Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-256) as a potent and orally bioavailable dual BCR-ABL/Aurora kinases inhibitor. [Link]
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Gonzalez-Gutierrez, G., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]
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da Silva, A. B., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
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Abad, A., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 27(3), 978. [Link]
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